Methyl benzylidenecyanoacetate

Description

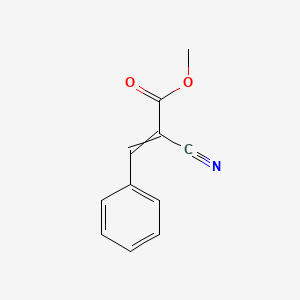

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyano-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNFLJOWTRDNCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=CC=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101291336 | |

| Record name | Methyl 2-cyano-3-phenyl-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3695-84-9 | |

| Record name | Methyl 2-cyano-3-phenyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3695-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-cyano-3-phenyl-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl Benzylidenecyanoacetate

Knoevenagel Condensation Pathways

Catalysis in Knoevenagel Synthesis

Historically, the Knoevenagel condensation has been catalyzed by weak organic bases. wikipedia.org These catalysts are effective at deprotonating the active methylene (B1212753) group without promoting the self-condensation of the aldehyde. wikipedia.org

Amine-Based Catalysts : Primary, secondary, and tertiary amines are widely used. Piperidine, in particular, has been a conventional choice for catalyzing the reaction between benzaldehyde (B42025) and active methylene compounds. wikipedia.orgrsc.orgmiragenews.com Other amines such as pyridine, ethylenediamine, and dimethylaminopyridine have also been successfully employed. researchgate.netresearchgate.net

Lewis Acids : In addition to bases, Lewis acid catalysts like Zinc Chloride (ZnCl₂), Titanium Tetrachloride (TiCl₄), and various metal oxides have been utilized to activate the carbonyl group of the aldehyde, thereby facilitating the nucleophilic attack. researchgate.netbit.edu.cnorganic-chemistry.orgrsc.org

These traditional systems, while effective, often require the use of organic solvents, stoichiometric amounts of catalysts, and can lead to challenges in product purification and catalyst recovery. researchgate.net

Table 1: Comparison of Traditional Catalysts for Knoevenagel Condensation

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Piperidine | Benzaldehyde, Ethyl Cyanoacetate (B8463686) | Ethanol (B145695) | 80 °C | 95 | bhu.ac.in |

| ZnCl₂ | Benzaldehyde, Malononitrile | None | 60 °C, 1.5 h | 92 | researchgate.net |

| MgO | Benzaldehyde, Ethyl Cyanoacetate | Toluene | Reflux, 4 h | 85 | rsc.org |

| Al₂O₃ | Benzaldehyde, Malononitrile | None | 100 °C, 2 h | 90 | researchgate.net |

The quest for more efficient, selective, and reusable catalysts has led to the exploration of advanced materials such as ionic liquids and metal-organic frameworks.

Ionic Liquids (ILs) : Ionic liquids have emerged as highly effective catalysts and reaction media for the Knoevenagel condensation. researchgate.net Their negligible vapor pressure, thermal stability, and recyclability make them attractive green alternatives to volatile organic solvents. Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH), can act as both the catalyst and the solvent, facilitating high yields in short reaction times at room temperature. Lewis acidic ionic liquids have also been shown to effectively promote the reaction. researchgate.net The dual functionality of ILs simplifies the process, often allowing for easy product separation and catalyst reuse without significant loss of activity.

Metal-Organic Frameworks (MOFs) : MOFs are highly porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Their exceptionally high surface areas, tunable pore sizes, and customizable active sites make them superior heterogeneous catalysts for the Knoevenagel condensation. MOFs can possess both Lewis acidic sites (open metal sites) and basic sites (functional groups on the organic linkers), which can work synergistically to catalyze the reaction. For instance, ZIF-8, a well-studied MOF, has demonstrated high catalytic activity, which is attributed to its open mesoporous structure that enhances reactant accessibility to the active sites. MOFs like Cd-CDA-MOF and Cu-CDA-MOF have also been shown to be efficient catalysts, promoting the reaction under mild, ambient conditions. Their solid nature allows for easy recovery and reuse, a significant advantage over homogeneous catalysts.

Table 2: Performance of Advanced Catalysts in Knoevenagel Condensation

| Catalyst Type | Catalyst Example | Reactants | Conditions | Yield (%) | Key Advantages | Reference |

|---|---|---|---|---|---|---|

| Ionic Liquid | [bmIm]OH | Benzaldehyde, Diethyl Malonate | Room Temp, 10 min | 94 | Green solvent, Recyclable, Fast reaction | |

| Ionic Liquid | [MeOEtMIM]⁺[CF₃COO]⁻ | Benzaldehyde, Ethyl Cyanoacetate | Room Temp | Good to Excellent | No co-solvent needed, Recyclable | researchgate.net |

| MOF | ZIF-8 | Benzaldehyde, Malononitrile | Aqueous media, Room Temp | >95 | Heterogeneous, Reusable, Open mesopores | |

| MOF | Cd-CDA-MOF | Benzaldehyde, Malononitrile | Ethanol, 40 °C, 7 h | High | Heterogeneous, Mild conditions |

Electrocatalytic synthesis represents a frontier in green chemistry, utilizing electrical energy to drive chemical transformations under mild conditions. While still an emerging area for the Knoevenagel condensation, research has demonstrated its potential. A notable approach involves a paired electrosynthesis strategy using a MOF-modified electrode, such as HKUST-1. researchgate.net In this system, two reactions are carried out simultaneously in the same electrochemical cell:

Anodic Reaction : The in-situ electrocatalytic oxidation of an alcohol to the corresponding aldehyde.

Cathodic Reaction : The in-situ deprotonation of an active methylene compound (like malononitrile) via the electroreduction of a protic solvent.

The aldehyde and the activated methylene compound, generated in their respective half-reactions, then react in the presence of the MOF catalyst to form the Knoevenagel product. This innovative, one-step protocol is base-additive-free and showcases a highly efficient and environmentally benign route for C-C bond formation. researchgate.net

Green Chemistry Principles in Knoevenagel Condensation

The twelve principles of green chemistry serve as a framework for designing safer, more sustainable chemical processes. Many modern approaches to the Knoevenagel condensation are explicitly designed around these principles, focusing on waste prevention, the use of safer solvents and reagents, and increased energy efficiency. The adoption of catalytic processes, especially with recyclable heterogeneous catalysts like MOFs or in benign media like ionic liquids, aligns directly with these goals by minimizing waste and avoiding hazardous substances.

A primary focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Significant progress has been made in performing the Knoevenagel condensation under solvent-free conditions or in water.

Solvent-Free Synthesis : These reactions are often conducted using a "grindstone" method, where solid reactants and a catalyst are ground together at room temperature. This technique is highly efficient, significantly reduces reaction times, and simplifies product isolation, as the solid product often forms directly during the grinding process. Catalysts such as basic ionic liquids or solid bases like CaO-MgO have proven effective under these conditions. rsc.org Microwave irradiation has also been employed to accelerate solvent-free reactions, offering a fast and energy-efficient alternative.

Aqueous Media Synthesis : Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The Knoevenagel condensation has been successfully carried out in aqueous media, often at room temperature, providing excellent yields. sigmaaldrich.com In some cases, the reaction can proceed in water without any catalyst, although the reproducibility of such uncatalyzed reactions has been a subject of scientific discussion. organic-chemistry.org The use of water as a solvent not only enhances the safety and environmental profile of the synthesis but can also simplify the work-up procedure, as the product often precipitates from the reaction mixture and can be isolated by simple filtration. sigmaaldrich.com

Microwave-Assisted Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in a variety of organic transformations, including the Knoevenagel condensation. The use of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. This rapid and uniform heating often leads to cleaner reactions with fewer byproducts.

In the context of methyl benzylidenecyanoacetate synthesis, microwave-assisted protocols often employ a catalyst and can be performed under solvent-free conditions, further enhancing their green credentials. For instance, the condensation of various aldehydes with methyl cyanoacetate has been effectively carried out using triethylamine (B128534) as a catalyst under microwave irradiation, affording the desired products in good to excellent yields (70-90%) within 35 minutes when using ethanol as a solvent.

A sustainable approach combining microwave activation with a porous calcium hydroxyapatite (B223615) catalyst has been described for the Knoevenagel condensation of aldehydes with ethyl cyanoacetate, a close analogue of methyl cyanoacetate. This solvent-free method provides high yields in very short reaction times, highlighting the synergistic effect of microwave irradiation and heterogeneous catalysis. The non-thermal microwave effects have been noted to dramatically enhance reactivity, with yields reaching 96% under microwave irradiation compared to less than 10% with conventional heating under the same temperature and time conditions.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Method | Time | Yield (%) |

| Benzaldehyde Derivatives | Methyl Cyanoacetate | Triethylamine | Ethanol | Microwave | 35 min | 70-90 |

| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | Porous Calcium Hydroxyapatite | Solvent-free | Microwave | 2 min | 96 |

| Benzaldehyde | Ethyl Cyanoacetate | Porous Calcium Hydroxyapatite | Solvent-free | Microwave | 2 min | 89 |

Sustainable Catalyst Development

The development of sustainable and reusable catalysts is a cornerstone of green chemistry, and significant efforts have been directed towards this goal for the synthesis of this compound. The ideal catalyst should be non-toxic, inexpensive, efficient, and easily separable from the reaction mixture for recycling.

Heterogeneous catalysts are particularly attractive in this regard. Porous calcium hydroxyapatite, for example, has proven to be an excellent and recyclable catalyst for the Knoevenagel condensation, especially when combined with microwave irradiation. Its high catalytic activity is attributed to the presence of Ca2+–O2− acid-base pair sites on the apatite surface. Similarly, MgO-based catalysts, modified with alkali or alkaline earth metals, have shown to be effective, with their catalytic activity correlating with their surface basicity.

Metal-free nitrogen-based catalysts represent another important class of sustainable catalysts for the Knoevenagel condensation. These include organocatalysts, polymers, and ionic liquids. For instance, organic-inorganic hybrid materials prepared from imidazolium (B1220033) salts have been utilized as active and reusable organocatalysts for the condensation of aromatic aldehydes with ethyl cyanoacetate under solvent-free conditions. These catalysts can be easily recovered by filtration and reused multiple times without a significant loss of activity.

| Catalyst | Reactants | Solvent | Key Features |

| Porous Calcium Hydroxyapatite | Aldehydes, Ethyl Cyanoacetate | Solvent-free | Recyclable, high activity with microwave irradiation. |

| Modified MgO | p-Substituted Benzaldehydes, Malononitrile/Ethyl Cyanoacetate | Not specified | Activity correlates with catalyst basicity. |

| Imidazolium Salt-Based Hybrids | Aromatic Aldehydes, Ethyl Cyanoacetate | Solvent-free | Reusable organocatalyst, easy separation. |

Alternative and Emerging Synthetic Routes to this compound Analogues

While the Knoevenagel condensation remains the primary method for synthesizing this compound and its analogues, researchers are exploring alternative and emerging synthetic strategies to access novel structures and improve synthetic efficiency. These routes often leverage modern synthetic concepts such as multicomponent reactions and continuous flow chemistry.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of atom economy and operational simplicity. For instance, a pseudo-five-component reaction involving two equivalents of an aryl aldehyde, a dialkylmalonate, an alkyl cyanoacetate (or malononitrile), and an ammonium (B1175870) salt can lead to the formation of highly functionalized piperidinone derivatives, which can be seen as complex analogues of benzylidenecyanoacetates.

Continuous flow synthesis is another rapidly developing area that offers enhanced safety, scalability, and process control compared to traditional batch methods. The Knoevenagel condensation is well-suited for adaptation to flow chemistry. Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivity. While specific examples for the continuous flow synthesis of this compound are not extensively detailed in the provided context, the principles of flow chemistry are being applied to similar transformations, suggesting a promising future direction for the synthesis of this class of compounds.

Reactivity and Mechanistic Investigations of Methyl Benzylidenecyanoacetate

Nucleophilic Addition Reactions

The electron-deficient nature of the double bond in methyl benzylidenecyanoacetate makes it an excellent acceptor for nucleophilic attack. This reactivity is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds.

Michael Addition Chemistry

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. This compound serves as a proficient Michael acceptor, reacting with a wide array of nucleophiles (Michael donors).

The scope of Michael donors that react with benzylidenecyanoacetate derivatives is broad, encompassing a variety of carbanions and heteroatomic nucleophiles. Research has demonstrated the successful addition of active methylene (B1212753) compounds, such as dialkyl malonates and β-ketoesters, to benzylidenecyanoacetates. These reactions are typically facilitated by a base, which deprotonates the active methylene compound to generate the nucleophilic enolate.

For instance, the reaction of benzylidenecyanoacetates with dialkyl malonates in the presence of a base leads to the formation of highly functionalized adducts. The reaction proceeds efficiently, highlighting the reliability of this transformation for constructing complex molecular frameworks. While specific data for this compound is not always explicitly detailed, the reactivity is general for this class of compounds.

Table 1: Scope of Michael Donors in Addition to Benzylidenecyanoacetates

| Michael Donor | Product Type | Catalyst/Base | Notes |

|---|---|---|---|

| Dialkyl Malonates | 1,5-Dicarbonyl compounds | Basic catalysts (e.g., piperidine) | Generally high yielding. |

| β-Ketoesters | Polyfunctionalized carbonyls | Basic or organocatalysts | Versatile for creating complex structures. |

| Nitroalkanes | γ-Nitro compounds | Organocatalysts | Products are precursors to γ-amino acids. |

| Cyclic Ketones | Functionalized cyclic systems | Organocatalysts | Allows for the construction of bicyclic or spirocyclic systems. |

| Thiols | β-Thioether compounds | Base or nucleophilic catalysts | Efficient formation of C-S bonds. |

| Amines | β-Amino compounds | Often proceeds without a catalyst | Important for the synthesis of β-amino acid derivatives. |

The Michael addition to prochiral acceptors like this compound can generate new stereocenters. Consequently, controlling the stereoselectivity of this reaction is a significant area of research. The use of chiral catalysts, including organocatalysts and metal complexes, has enabled the development of highly enantioselective and diastereoselective Michael additions.

Organocatalysis, in particular, has emerged as a powerful tool for achieving high stereocontrol in these reactions. Chiral amines, thioureas, and squaramides have been successfully employed to catalyze the addition of various nucleophiles to α,β-unsaturated compounds. These catalysts can activate the Michael acceptor through the formation of iminium ions or activate the nucleophile through hydrogen bonding, thereby directing the stereochemical outcome of the reaction. While extensive data specifically for this compound is limited, the principles and catalyst systems developed for other Michael acceptors are broadly applicable. For example, the organocatalyzed addition of nitroalkanes to similar acceptors has been shown to proceed with high enantioselectivity.

Other Nucleophilic Transformations

Beyond the classic Michael addition with carbon nucleophiles, this compound undergoes nucleophilic addition with a variety of heteroatom nucleophiles. The addition of amines and thiols to the activated double bond represents important transformations for the synthesis of functionalized molecules.

The reaction of primary and secondary amines with α,β-unsaturated carbonyl compounds, known as the aza-Michael addition, is a fundamental method for the synthesis of β-amino compounds. Similarly, the thio-Michael addition of thiols provides a direct route to β-thioether derivatives. These reactions are often catalyzed by bases or nucleophiles and are valued for their high efficiency and atom economy.

Cycloaddition Reactions

In addition to nucleophilic additions, the electron-poor double bond of this compound can participate in cycloaddition reactions, where it acts as the 2π-electron component. These reactions are powerful methods for the construction of cyclic and heterocyclic systems.

Cyclopropanation Reactions

Cyclopropanation involves the addition of a carbene or carbenoid to an alkene, forming a cyclopropane (B1198618) ring. This compound, as an electron-deficient alkene, is a suitable substrate for cyclopropanation reactions, particularly with nucleophilic carbenoids such as sulfur ylides in the Corey-Chaykovsky reaction.

Research on the cyclopropanation of the closely related (E)-benzylidenecyanoacetic acid ethyl ester has demonstrated the feasibility of this transformation. In these reactions, a sulfur ylide, generated from a sulfonium (B1226848) salt and a base, adds to the double bond in a Michael-initiated ring-closure (MIRC) sequence to afford the corresponding cyclopropane derivative. The reaction typically proceeds with high diastereoselectivity.

Table 2: Cyclopropanation of Benzylidenecyanoacetate Derivatives

| Reagent | Product Type | Catalyst/Base | Yield | Stereoselectivity |

|---|---|---|---|---|

| Dimethylsulfoxonium methylide | Phenyl(cyano)cyclopropanecarboxylate | Base (e.g., t-BuOK) | Good to excellent | High trans-selectivity reported for similar substrates |

| Diiodomethane / Diethylzinc (Simmons-Smith) | Phenyl(cyano)cyclopropanecarboxylate | N/A | Moderate to good | Stereospecific syn-addition |

The stereochemical outcome of these reactions can often be controlled by the choice of reagents and reaction conditions. Asymmetric versions of these cyclopropanations have been developed using chiral sulfur ylides or chiral phase-transfer catalysts, providing access to enantioenriched cyclopropane derivatives.

Multicomponent and Domino Reactions Involving Cycloadditions

Multicomponent reactions (MCRs) and domino reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and improving operational efficiency. nih.gov this compound, and the broader class of α-cyano-β-methylenones it belongs to, are excellent substrates for such transformations, particularly those involving cycloadditions. researchgate.net

One notable example is the [4+2] benzannulation reaction, where α-cyano-β-methylenones react with α,β-unsaturated aldehydes under metal-free conditions to produce polyfunctionalized benzenes in high yields. researchgate.net This process involves a sequence of steps, likely initiated by a Michael-type addition followed by an intramolecular condensation and subsequent aromatization. The high atom economy and functional group tolerance make this a powerful tool for aromatic ring synthesis. researchgate.net L-proline has also been shown to catalyze chemodivergent, multicomponent domino reactions in aqueous media, leading to diverse heterocyclic systems. rsc.org

Table 2: Examples of Domino Reactions Involving Activated Alkenes

| Reaction Type | Reactants | Catalyst/Conditions | Product Class |

|---|---|---|---|

| [4+2] Benzannulation | α-cyano-β-methylenone, α,β-unsaturated aldehyde | Metal-free, heat | Polyfunctional benzenes |

| Knoevenagel/Michael | Lawsone (2 equiv.), Aromatic aldehyde | Sulfamic acid | Bis-lawsone derivatives |

Elucidation of Reaction Mechanisms

Understanding the detailed mechanisms of these complex reactions is essential for optimizing conditions and expanding their scope. This involves studying the kinetics, thermodynamics, and transition state structures of the key elementary steps.

Kinetic and thermodynamic studies provide critical insights into reaction feasibility, spontaneity, and rate. For a given reaction, kinetic analysis can determine the rate law and activation energy, revealing the composition of the transition state of the rate-determining step. Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under the given conditions. aidic.itresearchgate.net

Table 3: Illustrative Thermodynamic Parameters for a Hypothetical Reaction This table is a generalized example and does not represent experimental data for this compound.

| Parameter | Value | Interpretation |

|---|---|---|

| ΔG° (Gibbs Free Energy) | -8.5 kJ/mol | The reaction is spontaneous. |

| ΔH° (Enthalpy) | -1.9 kJ/mol | The reaction is exothermic. |

| ΔS° (Entropy) | +16.0 J/(mol·K) | The reaction leads to an increase in disorder. |

The transition state (TS) is the highest energy point along a reaction coordinate and its structure determines the reaction's stereochemical and regiochemical outcome. researchgate.net Modern computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for locating and characterizing transition state geometries. researchgate.net

For cycloaddition reactions, calculations can distinguish between concerted (one-step) and stepwise mechanisms. In a concerted process, a single transition state is involved, whereas a stepwise mechanism proceeds through a distinct intermediate. The geometry of the TS can also reveal whether bond formation is synchronous (bonds form at the same rate) or asynchronous. mdpi.com Frequency calculations are performed to confirm that a calculated structure is a true transition state, which must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

Based on experimental observations and computational studies of related systems, plausible mechanistic pathways for the reactions of this compound can be proposed.

Asymmetric Cyclopropanation (MIRC): A chiral base or catalyst first deprotonates a suitable nucleophile (e.g., a sulfur ylide or a malonate ester). This is followed by a stereoselective Michael addition to this compound. The resulting enolate then undergoes an intramolecular nucleophilic substitution (ring-closure), displacing a leaving group to form the cyclopropane ring. The stereochemistry is set during the initial Michael addition step under the influence of the chiral catalyst.

Domino [4+2] Benzannulation: This reaction likely begins with a Knoevenagel or Michael-type addition of one reactant to another. For the reaction between an α-cyano-β-methylenone and an α,β-unsaturated aldehyde, the process could involve a cascade of Michael addition, intramolecular cyclization, and dehydration/aromatization steps to furnish the final benzene (B151609) ring. researchgate.net

[3+2] Cycloaddition: In reactions with 1,3-dipoles, this compound acts as the dipolarophile. Molecular Electron Density Theory (MEDT) studies on similar reactions suggest these often proceed via a one-step, concerted mechanism. mdpi.com The regioselectivity is determined by the electronic character of the interacting centers in the transition state.

These proposed pathways provide a framework for understanding the rich and diverse reactivity of this compound in the synthesis of complex molecular architectures.

Synthesis and Structural Elucidation of Methyl Benzylidenecyanoacetate Derivatives

Carbocyclic Derivatives

Methyl benzylidenecyanoacetate serves as a Michael acceptor, enabling the formation of various carbocyclic systems through conjugate addition reactions.

The synthesis of substituted cyclopropanes from this compound can be effectively achieved through the Johnson-Corey-Chaykovsky reaction. pku.edu.cn This reaction involves the addition of a sulfur ylide to an α,β-unsaturated carbonyl compound. In the case of this compound, which acts as a Michael acceptor, the reaction with a stabilized sulfur ylide, such as dimethylsulfoxonium methylide, leads to the formation of a cyclopropane (B1198618) ring via a 1,4-addition followed by ring closure. organic-chemistry.orgadichemistry.comekb.eg

The mechanism commences with the nucleophilic attack of the ylide on the β-carbon of the benzylidenecyanoacetate. The resulting intermediate then undergoes an intramolecular nucleophilic substitution, where the carbanion displaces the dimethyl sulfoxide group, to form the three-membered cyclopropane ring. pku.edu.cn The use of stabilized sulfur ylides generally favors the formation of cyclopropanes over epoxides when reacting with enones. adichemistry.com

| Reactant 1 | Ylide | Base | Solvent | Product | Yield (%) | Ref |

| Ethyl benzylidenecyanoacetate | Trimethylsulfoxonium iodide | NaH | DMSO | Ethyl 2-cyano-3-phenylcyclopropane-1-carboxylate | ~80% (avg. for similar enones) | beilstein-journals.org |

This table presents a representative example of a Corey-Chaykovsky cyclopropanation reaction with a similar α,β-unsaturated cyanoester.

Heterocyclic Compounds

The presence of nitrile, ester, and activated alkene functionalities in this compound makes it an ideal substrate for the construction of a variety of heterocyclic systems through multicomponent and cyclization reactions.

Polysubstituted pyridines can be synthesized using this compound in multicomponent reactions. researchgate.netacsgcipr.org A common approach involves the condensation of an α,β-unsaturated compound with an active methylene (B1212753) compound and an ammonia source. For instance, the reaction of an enone, an active methylene nitrile, and ammonium (B1175870) acetate can lead to the formation of a highly substituted pyridine ring. fao.org While a direct multicomponent reaction starting with pre-formed this compound is plausible, a more common one-pot procedure involves the initial Knoevenagel condensation of benzaldehyde (B42025) and methyl cyanoacetate (B8463686), followed by the addition of another active methylene compound and an ammonia source to construct the pyridine ring.

For the synthesis of pyridones, this compound can react with active methylene compounds in the presence of a base. dntb.gov.ua The reaction proceeds through a Michael addition of the active methylene compound to the benzylidenecyanoacetate, followed by an intramolecular cyclization and tautomerization to yield the stable pyridone ring system.

| Reactants | Catalyst/Base | Solvent | Product | Yield (%) | Ref |

| Benzaldehyde, Ethyl Cyanoacetate, Malononitrile, Ammonium Acetate | None | Ethanol (B145695) | Substituted Dihydropyridinecarbonitrile | Good | researchgate.net |

This table illustrates a typical multicomponent reaction for the synthesis of pyridine derivatives from precursors of this compound.

The reaction of α,β-unsaturated nitriles, such as this compound, with hydrazine derivatives is a well-established method for the synthesis of pyrazoles. researchgate.netlongdom.org The reaction proceeds via a Michael addition of the hydrazine to the activated double bond, followed by an intramolecular cyclization and elimination of methanol to afford the aromatic pyrazole ring. The use of hydrazine hydrate typically leads to the formation of 3-amino-5-phenyl-1H-pyrazole-4-carboxylic acid derivatives after hydrolysis of the ester and nitrile groups under the reaction conditions.

| Reactant 1 | Reactant 2 | Solvent | Product | Ref |

| Ethyl benzylidenecyanoacetate | Hydrazine hydrate | Ethanol | 3-Amino-5-phenyl-1H-pyrazole-4-carbohydrazide | ekb.egarkat-usa.org |

This table describes the expected product from the reaction of a benzylidenecyanoacetate with hydrazine hydrate.

This compound is a valuable precursor for the synthesis of complex heterocyclic architectures such as fused and spirocyclic systems.

Fused Systems: The synthesis of fused pyridine derivatives can be achieved through cascade reactions. For example, rhodium-catalyzed C-H activation of 2-arylimidazo[1,2-a]pyridines and subsequent reaction with α,β-unsaturated esters can lead to the formation of fused imidazo[1,2-a]pyridine systems. rsc.org While a direct example with this compound is not prevalent, its structural motifs are amenable to similar cycloaddition and annulation strategies to form fused heterocyclic compounds. chemrxiv.orgresearchgate.net

Spirocyclic Systems: Spirooxindoles, a prominent class of spirocyclic compounds, can be synthesized via multicomponent reactions involving isatin. nih.govrsc.orgresearchgate.net A three-component reaction of an isatin, an active methylene compound like malononitrile, and an isoquinolinium salt proceeds through an in-situ formed isatylidene malononitrile intermediate, which is structurally analogous to this compound. scispace.com This intermediate undergoes a subsequent Michael addition and cyclization to yield the spirooxindole. A direct three-component reaction of isatin, methyl cyanoacetate, and benzaldehyde would likely proceed through a Knoevenagel condensation to form this compound in situ, which then undergoes further reaction to form the spirocyclic product.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Base | Solvent | Product | Yield (%) | Ref |

| Isatin | Malononitrile | N-cyanomethylisoquinolinium chloride | Triethylamine (B128534) | Ethanol | Polycyclic spirooxindole | Good | scispace.com |

This table shows a representative multicomponent reaction for the synthesis of spirooxindoles from precursors structurally related to this compound.

Polymeric Architectures Incorporating this compound Moieties

The α-cyanoacrylate moiety within this compound makes it a suitable monomer for polymerization, leading to the formation of polymers with the benzylidenecyanoacetate unit as a repeating or pendant group.

Anionic Polymerization: Alkyl 2-cyanoacrylates are known to undergo rapid anionic polymerization, even with weak bases like water. rsc.orgnih.gov This high reactivity is due to the presence of two electron-withdrawing groups (cyano and ester) on the same carbon atom of the double bond. organic-chemistry.org The polymerization can be controlled to some extent by using specific initiators, such as a combination of a superbase and a functional thiophenol, to achieve well-defined polymer structures with controlled molecular weights and narrow dispersities. nih.gov Photoinduced anionic polymerization of cyanoacrylates has also been demonstrated using photocatalysts like graphitic carbon nitride. scispace.comtudelft.nl

Radical Polymerization: While less common due to the high susceptibility to anionic polymerization, radical polymerization of α-cyanoacrylates can be achieved under acidic conditions to suppress the anionic pathway. organic-chemistry.orgnih.gov This allows for the synthesis of copolymers with other vinyl monomers, such as styrene. The copolymerization of ethyl phenylcyanoacrylates with styrene has been reported, where the cyanoacrylate monomer is incorporated into the polymer chain. chemrxiv.org The reactivity ratios in these copolymerizations indicate the tendency for the monomers to add to the growing polymer chain.

| Monomer 1 | Monomer 2 | Polymerization Type | Initiator | Solvent | Copolymer Composition (mol% Monomer 1) | Ref |

| Ethyl phenylcyanoacrylate (ring-substituted) | Styrene | Radical | ABCN | Toluene | 18.3 - 42.3 | chemrxiv.org |

This table provides data for the radical copolymerization of ethyl phenylcyanoacrylates, which are structurally similar to this compound.

Computational and Theoretical Chemistry of Methyl Benzylidenecyanoacetate

Quantum Chemical Investigations

Quantum chemical methods are powerful tools for understanding the fundamental properties of molecules. Both rigorous and approximate methods have been employed to study compounds structurally related to Methyl Benzylidene-cyanoacetate, offering a framework for understanding its behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, balancing accuracy with computational cost. Studies on similar conjugated systems, such as 2-cyano-3-[4-(diphenylamino) phenyl] acrylic acid, have utilized DFT methods like B3LYP with basis sets such as 6-31+G** to elucidate various molecular properties. researchgate.net These studies typically calculate parameters like dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding a molecule's response to an electric field and its potential applications in nonlinear optics. researchgate.net

A hypothetical data table based on DFT calculations for a similar compound is presented below to illustrate the nature of the expected findings.

| Parameter | Calculated Value |

| Dipole Moment (μ) | > 1.5 Debye |

| Average Polarizability (α₀) | Varies with doping |

| Anisotropy of Polarizability (Δα) | Varies with doping |

| First Hyperpolarizability (β₀) | Varies with doping |

| HOMO-LUMO Gap (ΔE) | Typically > 3 eV |

This table is illustrative and based on findings for a structurally related compound, 2-cyano-3-[4-(diphenylamino) phenyl] acrylic acid, as specific data for Methyl Benzylidene-cyanoacetate was not found in the provided search results. researchgate.net

Semi-Empirical Methods (e.g., AM1, PM3)

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Method 3 (PM3), offer a faster, albeit less accurate, alternative to ab initio and DFT methods. mpg.dewikipedia.org These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations, making them suitable for larger molecules. wikipedia.org They are particularly useful for initial screenings of molecular properties and for studying reaction mechanisms.

AM1 and PM3 are both based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. mpg.de PM3 is a re-parameterization of AM1, with the parameters optimized to reproduce a wider range of molecular properties. wikipedia.org While no specific studies providing AM1 or PM3 calculation results for Methyl Benzylidene-cyanoacetate were identified, these methods could be used to estimate its heat of formation, dipole moment, and ionization potential.

Electronic Structure and Reactivity Descriptors

The data generated from quantum chemical calculations can be used to derive a set of descriptors that quantify the electronic structure and reactivity of a molecule. These descriptors provide a conceptual framework for predicting how a molecule will behave in a chemical reaction.

Electrophilicity Indices and Scales

The electrophilicity of a molecule describes its ability to accept electrons. The global electrophilicity index (ω) is a key descriptor derived from the electronic chemical potential (μ) and chemical hardness (η). edu.krd These parameters are, in turn, related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). edu.krd

For classes of compounds like benzylidenemalononitriles, which are structurally analogous to Methyl Benzylidene-cyanoacetate, electrophilicity parameters have been determined experimentally and are used to predict their reactivity with various nucleophiles. ejosat.com.tr These experimental scales provide a valuable benchmark for computational predictions.

| Reactivity Descriptor | Formula |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |

| Global Electrophilicity Index (ω) | μ2 / (2η) |

Frontier Molecular Orbital Analysis (HOMO/LUMO)

According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is primarily governed by the interactions of its HOMO and LUMO. researchgate.net The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor.

The energy of the HOMO is related to the ionization potential (the ease of removing an electron), and the energy of the LUMO is related to the electron affinity (the ability to accept an electron). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. edu.krd

For Methyl Benzylidene-cyanoacetate, the HOMO is expected to be localized on the more electron-rich parts of the molecule, likely the phenyl ring and the double bond, while the LUMO would be associated with the electron-withdrawing cyano and ester groups.

| Molecular Orbital | Role in Reactivity |

| HOMO (Highest Occupied Molecular Orbital) | Electron-donating orbital; involved in reactions with electrophiles. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Electron-accepting orbital; involved in reactions with nucleophiles. |

| HOMO-LUMO Gap | Indicator of chemical stability and reactivity. |

Charge Distribution and Reaction Site Prediction

The distribution of electron density within a molecule is not uniform. Some atoms carry a partial positive charge, while others have a partial negative charge. This charge distribution can be calculated using various population analysis schemes, such as Mulliken population analysis. The calculated atomic charges can be used to predict the most likely sites for nucleophilic and electrophilic attack.

In Methyl Benzylidene-cyanoacetate, the oxygen and nitrogen atoms are expected to carry partial negative charges due to their high electronegativity, making them potential sites for electrophilic attack. Conversely, the carbonyl carbon and the carbon atom of the cyano group are likely to be electron-deficient and thus susceptible to nucleophilic attack. A molecular electrostatic potential (MEP) map, which visualizes the electrostatic potential on the electron density surface, provides a clear picture of the electron-rich and electron-poor regions of the molecule, further aiding in the prediction of reactive sites.

Conformational Analysis and Tautomerism of Methyl Benzylidenecyanoacetate

The conformational landscape of this compound would be determined by the rotational barriers around several key single bonds. These include the bond connecting the phenyl group to the ethylenic carbon, the bond between the ethylenic carbon and the cyanoacetate (B8463686) moiety, and the bonds within the methyl ester group. Theoretical studies would be necessary to determine the preferred dihedral angles and the relative energies of the resulting conformers. Such an analysis would typically involve geometry optimization of various possible conformers and the calculation of their potential energy surface using methods like Density Functional Theory (DFT) or ab initio calculations.

Similarly, an investigation into the tautomerism of this compound would require computational analysis to evaluate the relative stabilities of potential tautomeric forms. For instance, keto-enol or imine-enamine tautomerism could be theoretically possible depending on the specific molecular environment. Quantum chemical calculations would be essential to determine the Gibbs free energy of each tautomer and the energy barriers for their interconversion, thus predicting the predominant tautomeric form under different conditions.

Without dedicated computational studies on this compound, any detailed discussion on its specific conformers or tautomers, including data tables of their relative energies, would be speculative. Therefore, this section remains an area for future research.

Advanced Materials Science Applications Derived from Methyl Benzylidenecyanoacetate Research

Development of Functional Polymers for Advanced Applications

The inherent chemical functionalities of methyl benzylidene cyanoacetate (B8463686) allow for its incorporation into various polymer backbones, leading to materials with tailored properties. The presence of the cyano and ester groups contributes to the electronic characteristics of the resulting polymers, making them prime candidates for applications where specific electrical and physical responses are required.

Polymers with High Dipole Moments

The piezoelectric properties of polymers are intrinsically linked to their internal dipole moments and molecular structure. nih.gov Polymers derived from methyl benzylidene cyanoacetate can be designed to possess significant dipole moments. For instance, the calculated dipole moments for monomers like o-(2,2,3-tricyano-3-carbomethoxycyclopropyl)phenoxyethyl acrylate (B77674) and its methacrylate (B99206) counterpart are in the range of 2.75–3.47 D. researchgate.net The presence of multiple cyano groups in these structures is a key contributor to their high polarity. This inherent molecular polarity is a crucial prerequisite for achieving a piezoelectric effect in the bulk material.

Piezoelectric polymers are generally categorized based on their dipole moment and topology. nih.gov The alignment of these molecular dipoles within the polymer matrix under an external electric field, a process known as poling, is what ultimately imparts the material with its piezoelectric capabilities. Therefore, the synthesis of polymers from monomers with high dipole moments, such as those derived from methyl benzylidene cyanoacetate, is a foundational strategy in the development of new piezoelectric materials.

Polymers for Piezoelectric Applications

Research has successfully demonstrated the synthesis of novel poly(meth)acrylates with piezoelectric properties starting from derivatives of methyl benzylidene cyanoacetate. Specifically, monomers such as methyl o-(2-acryloyloxyethoxy)benzylidenecyanoacetate and methyl o-(2-methacryloyloxyethoxy)benzylidenecyanoacetate have been utilized. researchgate.net These monomers undergo a reaction with bromomalononitrile to introduce a tricyanocyclopropane ring, which acts as a potent piezoelectric chromophore. researchgate.net

The resulting polymers, after being subjected to a poling process, exhibit notable piezoelectric coefficients (d31) in the range of 1.2–1.4 pC/N. researchgate.net These values are significant for organic polymeric materials and indicate their potential for use in various sensor and actuator applications. The thermal stability of these polymers, with decomposition temperatures up to 280 °C and glass transition temperatures between 125–140 °C, further enhances their suitability for practical device applications. researchgate.net The temporal and long-term thermal stability of the piezoelectric effect in these materials has also been found to be acceptable for device integration. researchgate.net

| Monomer Precursor | Resulting Polymer | Piezoelectric Coefficient (d31) (pC/N) | Thermal Stability (TGA) | Glass Transition Temperature (Tg) (°C) |

| Methyl o-(2-acryloyloxyethoxy)benzylidenecyanoacetate | Poly[o-(2,2,3-tricyano-3-carbomethoxycyclopropyl)phenoxyethyl acrylate] | 1.2 - 1.4 | Up to 280 °C | 125 - 140 |

| Methyl o-(2-methacryloyloxyethoxy)benzylidenecyanoacetate | Poly[o-(2,2,3-tricyano-3-carbomethoxycyclopropyl)phenoxyethyl methacrylate] | 1.2 - 1.4 | Up to 280 °C | 125 - 140 |

Specialty Acrylates and Methacrylates

Methyl benzylidene cyanoacetate serves as a precursor for the synthesis of specialty acrylate and methacrylate monomers. These monomers can be polymerized using free-radical initiators to create polymers with unique pendant groups. researchgate.net The functionalization of the benzylidene ring allows for the introduction of various reactive sites, enabling the tailoring of polymer properties for specific applications. For example, the incorporation of acryloyloxyethoxy or methacryloyloxyethoxy groups onto the benzylidene ring of methyl cyanoacetate derivatives yields polymerizable monomers. researchgate.net

These specialty monomers can be copolymerized with other acrylic monomers to fine-tune the mechanical, thermal, and electronic properties of the resulting materials. The versatility of this approach allows for the creation of a wide range of functional polymers suitable for applications in coatings, adhesives, and advanced electronic components.

Polyurethanes and Other Macromolecular Structures

Beyond acrylate and methacrylate systems, derivatives of methyl benzylidene cyanoacetate have been explored in the synthesis of other macromolecular structures, such as polyurethanes. For instance, diol derivatives of methyl benzylidene cyanoacetate can be reacted with diisocyanates to form polyurethanes. researchgate.net In one study, a diol containing the tricyanocyclopropyl group was synthesized and subsequently polymerized with various diisocyanates to yield polyurethanes with piezoelectric properties. researchgate.net

These polyurethanes exhibited thermal stability up to 300 °C and piezoelectric coefficients (d31) in the range of 1.3–2.0 pC/N. researchgate.net The ability to incorporate the polar cyano-rich functionalities into a polyurethane backbone demonstrates the broad applicability of methyl benzylidene cyanoacetate derivatives in the design of diverse functional polymers.

Role in Interdisciplinary Materials Research

The development of functional polymers from methyl benzylidene cyanoacetate is a testament to the interdisciplinary nature of modern materials science. This research area brings together principles of organic synthesis, polymer chemistry, and solid-state physics to create materials with novel functionalities. The ability to design and synthesize molecules with specific electronic properties and then polymerize them into processable materials with desirable physical characteristics is a key driver of innovation.

The potential applications of these materials in sensors, actuators, and other electronic devices highlight the intersection of materials science with engineering and technology. The ongoing exploration of methyl benzylidene cyanoacetate and its derivatives is likely to continue to yield new materials with unique properties, further expanding the toolkit available to materials scientists and engineers working across a wide range of disciplines.

Future Research Directions and Perspectives

Advancements in Sustainable Synthesis and Catalysis

The synthesis of methyl benzylidenecyanoacetate, primarily through the Knoevenagel condensation, is a focal point for the development of environmentally benign chemical processes. Current research is actively pursuing greener alternatives to traditional synthetic routes, which often rely on hazardous solvents and catalysts.

A significant area of advancement is the use of agro-waste-derived catalysts. researchgate.neteurekaselect.com These catalysts, sourced from materials like watermelon peel ash or mango peel ash, offer a renewable and cost-effective option that minimizes environmental impact. researchgate.neteurekaselect.com The use of water as a reaction medium further enhances the green credentials of these synthetic methods. rsc.org Research in this area is expected to expand, exploring a wider range of biowaste materials as potential catalyst sources.

The development of novel catalytic systems is another key research direction. This includes the use of ionic liquids, which can act as both catalyst and solvent, and solid-supported catalysts that allow for easy separation and recycling. rsc.org For instance, palladium and copper-based nanocatalysts are being explored for their high activity and potential for reuse in multi-step transformations involving benzylidenecyanoacetate synthesis. mdpi.com The table below summarizes some of the green catalysts being investigated for the synthesis of benzylidenecyanoacetate derivatives.

| Catalyst Type | Example | Key Advantages |

| Agro-Waste Derived | Water Extract of Watermelon Fruit Peel Ash (WEWFPA) | Eco-friendly, sustainable, avoids external bases and solvents. researchgate.net |

| Natural Catalysts | Bael Fruit Extract (BFE) | Green, enables one-pot synthesis. researchgate.net |

| Nanocatalysts | Palladium Nanoparticles on MgO | Enables one-pot tandem reactions. mdpi.com |

| Ionic Liquids | [C4dabco][BF4] | High yields in water, recyclable. rsc.org |

Future work will likely focus on optimizing these catalytic systems to achieve higher yields, selectivity, and catalyst longevity. The overarching goal is to develop a truly sustainable manufacturing process for this compound that aligns with the principles of green chemistry. researchgate.net

Exploration of Novel Reactivity Pathways and Transformations

This compound is a valuable intermediate in organic synthesis due to its reactive carbon-carbon double bond and multiple functional groups. unifap.br Future research will continue to explore its reactivity to forge new molecular architectures and access novel compounds.

One promising avenue is the development of cascade reactions, where multiple chemical transformations occur in a single pot. This approach improves efficiency by reducing the number of purification steps and minimizing waste. The unique electronic properties of this compound make it an ideal candidate for participating in such complex reaction sequences.

Furthermore, the exploration of asymmetric catalysis will be crucial for the synthesis of chiral molecules derived from this compound. Chiral compounds are of significant interest in the pharmaceutical and agrochemical industries. The development of new chiral catalysts and organocatalytic methods will enable the stereoselective synthesis of high-value products.

Researchers are also investigating the use of unconventional activation methods, such as photoredox catalysis and electrochemistry, to unlock new reactivity pathways for this compound. These methods can provide access to reactive intermediates that are not easily generated through traditional thermal methods, leading to the discovery of novel chemical transformations.

Tailoring Materials for Emerging Technologies

The unique chemical structure of this compound makes it a promising building block for the creation of advanced materials with tailored properties. Its aromatic ring, conjugated system, and polar functional groups can be exploited to design materials for a variety of applications.

In the field of polymer chemistry, this compound can be used as a monomer or a functional additive to create polymers with specific optical, electronic, or thermal properties. For example, its incorporation into polymer chains could lead to materials with high refractive indices for optical applications or enhanced thermal stability.

The π-stacking behavior of the benzylidene group suggests potential applications in organic electronics. By modifying the structure of this compound, it may be possible to design and synthesize novel organic semiconductors, conductive polymers, and materials for nonlinear optics. The growing demand for advanced materials in the electronics industry presents a significant opportunity for the application of this compound derivatives. intelmarketresearch.com

Future research in this area will focus on establishing structure-property relationships to guide the rational design of new materials. This will involve a combination of computational modeling and experimental synthesis to create materials with precisely controlled properties for targeted applications in emerging technologies.

Integration with Flow Chemistry and Automation

The fine chemical and pharmaceutical industries are increasingly adopting flow chemistry and automation to improve the efficiency, safety, and reproducibility of chemical synthesis. researchgate.net The synthesis of this compound is well-suited for translation from traditional batch processes to continuous flow systems.

Flow chemistry offers several advantages, including precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. mit.edu The smaller reaction volumes in flow reactors also enhance safety, particularly for highly exothermic reactions.

The integration of automation with flow chemistry systems enables high-throughput screening of reaction conditions and the rapid optimization of synthetic protocols. chimia.ch This can significantly accelerate the development of new and improved methods for synthesizing this compound and its derivatives. Automated systems can also perform in-line analysis, providing real-time data for process control and quality assurance. dtu.dk

Future research will focus on the development of fully automated, end-to-end flow synthesis platforms for the production of this compound. This will involve the integration of robotic systems for reagent handling, machine learning algorithms for process optimization, and advanced analytical techniques for real-time monitoring. chimia.ch The successful implementation of these technologies will represent a paradigm shift in the manufacturing of this important chemical compound.

Q & A

Q. What are the common synthetic routes for methyl benzylidenecyanoacetate, and how do they differ in efficiency?

this compound is typically synthesized via condensation reactions between cyanoacetate esters and benzaldehyde derivatives. Conventional methods involve refluxing in polar solvents (e.g., ethanol) with a base catalyst. However, microwave-assisted synthesis has emerged as a faster alternative, reducing reaction times and improving yields. For example, substituting 2,4-dimethoxybenzaldehyde under microwave radiation produced the E-configuration product efficiently . Comparative studies should evaluate purity, stereochemical outcomes, and scalability.

Q. How is the stereochemistry of this compound confirmed experimentally?

Single-crystal X-ray diffraction is the gold standard for determining the E-configuration of the C=C bond, as shown in structural studies of analogous compounds. Key indicators include bond lengths (mean C–C = 0.002 Å) and planarity of non-hydrogen atoms (r.m.s. deviation = 0.096 Å). π-stacking interactions between aromatic rings (centroid–centroid distance: ~3.79 Å) further validate structural assignments .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm regiochemistry and purity.

- X-ray crystallography : For absolute stereochemical determination .

- HPLC or GC-MS : To assess reaction completion and byproduct formation.

- FT-IR : To monitor carbonyl (C=O) and nitrile (C≡N) functional groups.

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective synthesis of this compound derivatives?

Electrocatalytic MIRC (Michael Initiated Ring Closure) reactions using mediators like sodium bromide under controlled current density (e.g., 100 mA cm⁻²) and low temperatures (10°C) enhance stereoselectivity. For example, coupling this compound with barbituric acids in methanol yielded spirocyclopropylbarbiturates with 42% efficiency. Systematic variation of mediators (e.g., halides), solvents, and temperature is critical .

Q. What factors influence the yield of [4+2] annulation reactions involving this compound?

Phosphine-catalyzed annulations with allenoates depend on:

- Substituent effects : Electron-deficient allenoates improve reactivity (Table 5 in ).

- Catalyst loading : Triphenylphosphine (10 mol%) is standard, but bulky phosphines may reduce side reactions.

- Solvent polarity : Dichloromethane or THF favors cycloaddition kinetics. Yields range from 30–85%, requiring thorough NMR or LC-MS analysis to resolve competing pathways .

Q. How do structural modifications of benzylidenecyanoacetates impact their reactivity in multicomponent reactions?

Electron-donating groups (e.g., methoxy) on the benzaldehyde moiety increase electrophilicity at the α,β-unsaturated carbonyl, enhancing nucleophilic attack. Conversely, steric hindrance from ortho-substituents reduces annulation efficiency. Computational studies (DFT) can predict transition-state energies to guide substituent selection .

Q. What strategies address contradictions in reported reaction yields for benzylidenecyanoacetate-based syntheses?

Discrepancies often arise from:

- Impurity profiles : Use high-resolution mass spectrometry (HRMS) to detect trace intermediates.

- Catalyst deactivation : Monitor phosphine oxidation via ³¹P NMR in annulation reactions .

- Solvent effects : Replicate conditions exactly, as minor variations in polarity or moisture content alter outcomes.

Methodological Guidance

Q. How should researchers report synthetic procedures for this compound in publications?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Experimental details : Include catalyst loading, solvent purity, and reaction monitoring (TLC/HPLC).

- Characterization data : Provide NMR shifts, crystallographic parameters (CCDC numbers), and spectral traces in supporting information .

- Reproducibility : Specify equipment (e.g., microwave power settings) and batch-to-batch variability.

Q. What safety protocols are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.